![molecular formula C16H21N3O2S B5616776 3-methyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-phenylpiperidine](/img/structure/B5616776.png)

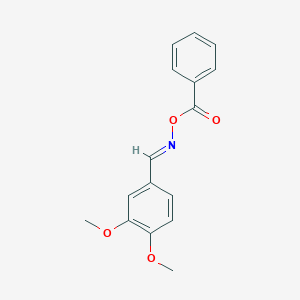

3-methyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-phenylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-phenylpiperidine is a compound that likely exhibits interesting chemical and physical properties due to its unique structure. This structure incorporates a piperidine backbone, which is a common motif in medicinal chemistry, attached to a sulfonyl imidazole moiety, suggesting potential for biological activity or utility in chemical synthesis.

Synthesis Analysis

The synthesis of compounds similar to 3-methyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-phenylpiperidine often involves multi-step chemical reactions. A related process involves the use of 3-methyl-1-sulfonic acid imidazolium chloride as a catalyst and solvent for the synthesis of N-sulfonyl imines, which shares the sulfonyl and imidazole components of the target compound. Such methodologies highlight the versatility of sulfonic acid derivatives in facilitating condensation reactions at room temperature, leading to high yields and excellent reaction efficiency (Zolfigol et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

With the increased understanding of the discrepancies in the isoforms of Hsp90 and the modes of Hsp90-co-chaperone-client complex interactions, some new strategies for Hsp90 inhibition have emerged . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .

Propiedades

IUPAC Name |

3-methyl-1-(1-methylimidazol-4-yl)sulfonyl-3-phenylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-16(14-7-4-3-5-8-14)9-6-10-19(12-16)22(20,21)15-11-18(2)13-17-15/h3-5,7-8,11,13H,6,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRZNKHQHRYOTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)S(=O)(=O)C2=CN(C=N2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(1-methylimidazol-4-yl)sulfonyl-3-phenylpiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[2-(5-methylisoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5616709.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5616713.png)

![4-({5-[1-(2-methoxybenzyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5616727.png)

![4-({4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5616732.png)

![3,3,3-trifluoro-N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5616755.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5616762.png)

![4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]thiomorpholine](/img/structure/B5616766.png)

![2-methyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5616768.png)

![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5616789.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5616800.png)